Cys(Npys)-TAT (47-57), FAM-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

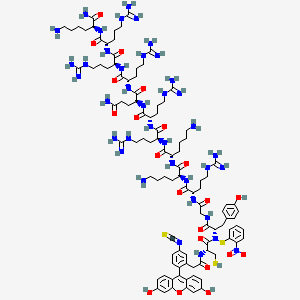

Structure

2D Structure

Properties

Molecular Formula |

C101H152N38O21S3 |

|---|---|

Molecular Weight |

2330.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1 |

InChI Key |

ZVGXXRBGGTZXMP-NRAYXAAJSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cys(Npys)-TAT(47-57), FAM-labeled: A Tool for Cellular Delivery and Analysis

Authored by: Gemini

Abstract

Cys(Npys)-TAT(47-57), FAM-labeled, is a highly specialized chemical probe designed for the efficient delivery of molecules into living cells and their subsequent visualization. This technical guide provides a comprehensive overview of its core components, mechanism of action, and applications in biomedical research. Detailed protocols for its conjugation to cargo molecules and for quantifying its cellular uptake are presented, alongside key quantitative data and visual representations of its cellular entry pathways. This document is intended for researchers, scientists, and drug development professionals who are leveraging cell-penetrating peptides for intracellular delivery and analysis.

Introduction

The plasma membrane represents a formidable barrier to the intracellular delivery of many therapeutic and research molecules. Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and facilitate the delivery of various molecular cargoes. Among the most well-characterized CPPs is the peptide derived from the HIV-1 trans-activator of transcription (TAT) protein. The specific fragment encompassing amino acids 47-57 is a potent protein transduction domain.

Cys(Npys)-TAT(47-57), FAM-labeled is a multi-functional derivative of this peptide, engineered for specific applications in research and drug development. It incorporates three key features:

-

The TAT(47-57) Peptide: The core sequence, Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR), is responsible for its cell-penetrating properties.[1][2][][4][5]

-

N-terminal Cys(Npys): An N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This activated thiol facilitates the specific and efficient conjugation of cargo molecules containing a free thiol group via disulfide bond formation.[6][7][8][9]

-

C-terminal FAM Label: A fluorescein (B123965) amidite (FAM) fluorescent dye is attached to a C-terminal lysine (B10760008) residue, enabling visualization and quantification of the peptide and its conjugates by fluorescence-based techniques.[6][10]

This guide will delve into the technical specifications, experimental applications, and underlying mechanisms of this powerful research tool.

Technical Specifications

The fundamental properties of Cys(Npys)-TAT(47-57), FAM-labeled are summarized in the table below. These specifications are critical for experimental design, including the calculation of molar concentrations and the setup of fluorescence detection instrumentation.

| Property | Value | Reference |

| Peptide Sequence (3-Letter) | Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys(FAM)-NH2 | [6] |

| Peptide Sequence (1-Letter) | C(Npys)YGRKKRRQRRR-K(FAM)-NH2 | [6] |

| Molecular Formula | C99H148N38O23S2 | [6][8] |

| Molecular Weight | ~2302.6 g/mol | [6][8] |

| Fluorophore | FAM (Fluorescein Amidite) | [6][10] |

| Excitation Wavelength (Absorbance) | ~494 nm | [6][10] |

| Emission Wavelength | ~518 nm | [6][10] |

| Purity (by HPLC) | ≥95% | [8] |

| Appearance | Lyophilized solid | [6] |

| Storage Conditions | -20°C, protected from light | [6] |

Mechanism of Cellular Uptake

The cellular entry of the TAT peptide is a complex process that is not fully elucidated but is understood to occur through multiple pathways. The highly cationic nature of the TAT(47-57) sequence, rich in arginine residues, is crucial for its initial interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[11][12] Following this initial binding, internalization can proceed via several mechanisms:

-

Direct Translocation: At high concentrations, the peptide may directly penetrate the plasma membrane in an energy-independent manner. Proposed models for this include the formation of transient pores or membrane destabilization.

-

Endocytosis: This is considered a major route of entry, particularly at lower concentrations and when conjugated to larger cargo.[11][13] Several endocytic pathways have been implicated:

-

Macropinocytosis: A form of fluid-phase endocytosis that results in the formation of large vesicles (macropinosomes).[11][13]

-

Clathrin-Mediated Endocytosis: The peptide is internalized in clathrin-coated pits and vesicles.[11][13]

-

Caveolae-Mediated Endocytosis: Internalization occurs via small, flask-shaped invaginations of the plasma membrane called caveolae.[11][13]

-

Once internalized within endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target. The exact mechanism of endosomal escape is still an area of active research.

Experimental Protocols

Conjugation of Thiolated Cargo to Cys(Npys)-TAT(47-57), FAM-labeled

This protocol describes the conjugation of a cargo molecule containing a free thiol group (e.g., a cysteine-containing peptide or a thiolated oligonucleotide) to Cys(Npys)-TAT(47-57), FAM-labeled. The Npys group reacts with the thiol on the cargo to form a stable disulfide bond.

Materials:

-

Cys(Npys)-TAT(47-57), FAM-labeled

-

Thiolated cargo molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

HPLC and Mass Spectrometry for analysis (optional but recommended)

Procedure:

-

Dissolve the Peptide: Dissolve the lyophilized Cys(Npys)-TAT(47-57), FAM-labeled in a minimal amount of DMF or DMSO. Then, dilute it to the desired final concentration in the reaction buffer.

-

Dissolve the Cargo: Dissolve the thiolated cargo molecule in the reaction buffer. If the cargo is not readily soluble, a small amount of an organic solvent may be used, but ensure it is compatible with the cargo's stability.

-

Initiate the Reaction: Mix the dissolved peptide and cargo solutions. A typical molar ratio is 1:1 to 1.2:1 (peptide:cargo). The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.

-

Monitor the Reaction: The progress of the conjugation can be monitored by observing the release of the Npys chromophore, which absorbs at 334 nm.

-

Purify the Conjugate: Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Analyze and Quantify: Analyze the purified conjugate by HPLC to assess purity and by mass spectrometry to confirm its identity. The concentration of the FAM-labeled conjugate can be determined by measuring its absorbance at ~494 nm.

References

- 1. Cell-penetrating peptide TAT-mediated delivery of acidic FGF to retina and protection against ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. pre.weill.cornell.edu [pre.weill.cornell.edu]

- 5. Pharmacokinetic Analysis of Polyamide Nucleic-Acid-Cell Penetrating Peptide Conjugates Targeted against HIV-1 Transactivation Response Element - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TAT (47-57) GGG-Cys(Npys) - 1 mg [anaspec.com]

- 8. Cys(Npys)-TAT (47-57) - 1 mg [eurogentec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cys(Npys)-TAT (47-57), FAM-labeled - 1 mg [eurogentec.com]

- 11. pnas.org [pnas.org]

- 12. portlandpress.com [portlandpress.com]

- 13. spandidos-publications.com [spandidos-publications.com]

The Mechanism of Action of Cys(Npys)-TAT(47-57), FAM-labeled: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) represent a critical technology for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic agents. Among the most studied CPPs is the TAT(47-57) peptide, derived from the HIV-1 trans-activator of transcription protein. This technical guide provides an in-depth examination of a specific variant, Cys(Npys)-TAT(47-57), FAM-labeled, focusing on its core mechanism of action. We will detail the roles of its constituent parts, the proposed pathways of cellular entry, present quantitative uptake data, provide detailed experimental protocols for its study, and visualize the key processes through signaling and workflow diagrams.

Introduction: Deconstructing the Peptide

The Cys(Npys)-TAT(47-57), FAM-labeled peptide is a multi-functional tool designed for specific applications in cellular biology and drug delivery. Its efficacy and utility are derived from the distinct properties of its three core components:

-

TAT(47-57) Peptide: The core of the system is the 11-amino-acid sequence (YGRKKRRQRRR), corresponding to residues 47-57 of the HIV-1 TAT protein. This arginine-rich motif is highly cationic, a key feature that facilitates its interaction with the negatively charged cell surface and subsequent internalization. It serves as the "engine" for cellular penetration.

-

Cys(Npys) Group: The N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This moiety serves as a thiol-activated "hook." The Npys group makes the cysteine's thiol highly reactive towards other free thiols, such as those on proteins or other molecules, forming a stable disulfide bond. This allows for the specific conjugation of cargo molecules to the TAT peptide for intracellular delivery.

-

FAM Label: A 5-Carboxyfluorescein (FAM) fluorescent dye is attached to the peptide. With an excitation/emission maximum of approximately 494/518 nm, FAM allows for the direct visualization and quantification of the peptide's uptake and subcellular localization using techniques like fluorescence microscopy and flow cytometry.

Core Mechanism of Action: Cellular Uptake Pathways

The mechanism by which TAT(47-57) enters a cell is a complex and debated topic, with evidence supporting multiple pathways that may be cell-type, cargo, and concentration-dependent. The prevailing models can be broadly categorized into direct translocation and endocytosis.

2.1. Initial Membrane Interaction The initial step for all proposed mechanisms is the electrostatic interaction between the positively charged guanidinium (B1211019) groups of the arginine residues in the TAT peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids (B1166683) on the cell surface. This interaction concentrates the peptide at the plasma membrane.

2.2. Direct Translocation One proposed mechanism is the direct, energy-independent translocation of the peptide across the lipid bilayer. This is thought to occur through the formation of transient pores or membrane destabilization. However, this pathway is more often associated with the peptide alone at lower concentrations and is a subject of ongoing research.

2.3. Endocytic Pathways A significant body of evidence suggests that the primary route of entry, especially for TAT conjugated to cargo, is through various forms of endocytosis, which are energy-dependent processes.

-

Macropinocytosis: This is often cited as the main pathway for TAT peptide uptake. It is a form of fluid-phase endocytosis initiated by actin-driven membrane ruffling, leading to the engulfment of large volumes of extracellular fluid and solutes into vesicles called macropinosomes. The process is generally considered receptor-independent.

-

Clathrin-Mediated Endocytosis: Some studies have shown partial inhibition of TAT peptide uptake in the presence of inhibitors of this pathway, suggesting it plays a role, albeit potentially a minor one compared to macropinocytosis.

-

Caveolae-Mediated Endocytosis: This pathway, involving flask-shaped invaginations of the plasma membrane, is generally not considered a primary route for unconjugated TAT peptide uptake.

Once inside the cell, the peptide and its cargo are encapsulated within endosomes. For the cargo to be effective, it must escape the endosome and reach its cytosolic or nuclear target, a process known as endosomal escape, which remains a major hurdle in CPP-mediated delivery.

Signaling Pathways and Workflows

The "signaling pathway" for the TAT peptide's mechanism of action is primarily the cellular internalization pathway itself. Below are diagrams illustrating these processes and a typical experimental workflow for their investigation.

Caption: Proposed mechanisms for TAT(47-57) cellular entry.

Caption: A typical workflow for studying CPP internalization.

Quantitative Data on Cellular Uptake

The efficiency of TAT(47-57) peptide uptake can be quantified using methods such as flow cytometry, which measures the mean fluorescence intensity (MFI) of a cell population after incubation with the FAM-labeled peptide. The data can vary significantly based on cell line, peptide concentration, and incubation time.

| Peptide Sequence | Cell Line | Concentration (µM) | Incubation Time | Mean Fluorescence Intensity (Geometric Mean) | Reference |

| FAM-YGRKKRRQRRR | A549 | 10 | Not Specified | ~500 (Arbitrary Units) | [1] |

| FAM-TAT Conjugate | MCF-7 | 5 | 2 hours | ~6x higher than FAM alone | [2] |

| TMR-TAT | HeLa | 5 | 1 hour | MFI of 17.0 x 10³ (Arbitrary Units) | [3] |

Note: The values presented are representative and intended for comparative purposes. Absolute MFI values can vary between instruments and experimental conditions.

Detailed Experimental Protocols

5.1. Protocol for Cellular Uptake Analysis by Flow Cytometry

This protocol provides a method to quantitatively assess the internalization of FAM-labeled TAT peptide.

-

Cell Preparation:

-

Seed cells (e.g., HeLa, A549) in a 24-well plate at a density of 1 x 10⁵ cells/well.

-

Culture overnight at 37°C and 5% CO₂ to allow for adherence.

-

-

Peptide Treatment:

-

Prepare a stock solution of Cys(Npys)-TAT(47-57), FAM-labeled in sterile, nuclease-free water or PBS.

-

Dilute the peptide to the desired final concentrations (e.g., 1, 5, 10 µM) in serum-free culture medium.

-

(Optional for mechanism studies) Pre-incubate cells with endocytosis inhibitors (e.g., 5-(N-ethyl-N-isopropyl)amiloride for macropinocytosis) for 30-60 minutes prior to peptide addition.

-

Remove the culture medium from the cells and add the peptide-containing medium.

-

Incubate for a specified time (e.g., 1-4 hours) at 37°C. For energy-dependence studies, a parallel experiment can be run at 4°C.

-

-

Cell Harvesting and Processing:

-

Aspirate the peptide-containing medium and wash the cells three times with 500 µL of ice-cold PBS to remove non-internalized peptide.

-

To remove non-specifically membrane-bound peptide, briefly incubate the cells with 0.05% Trypsin-EDTA for 3-5 minutes, then neutralize with complete medium.

-

Harvest the cells by centrifugation (300 x g for 5 minutes).

-

(Optional for quenching external signal) Resuspend the cell pellet in 100 µL of PBS containing 0.2% Trypan Blue for 5 minutes on ice to quench the fluorescence of any remaining surface-bound FAM.

-

Centrifuge again and resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS with 1% FBS and 0.1% sodium azide).

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (typically ~525/50 nm bandpass filter).

-

Collect data for at least 10,000 events per sample.

-

Gate the viable cell population based on forward and side scatter.

-

Determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI) for each sample.

-

5.2. Protocol for Subcellular Localization by Confocal Microscopy

This protocol allows for the visualization of the peptide's location within the cell.

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.

-

Culture overnight at 37°C and 5% CO₂.

-

-

Peptide Treatment:

-

Treat cells with FAM-labeled TAT peptide at the desired concentration (e.g., 5 µM) in serum-free medium for 1-2 hours.

-

-

Cell Staining and Fixation:

-

(Optional for live-cell imaging) Add organelle-specific live-cell stains (e.g., LysoTracker™ Red for lysosomes) according to the manufacturer's protocol during the last 30 minutes of peptide incubation.

-

Wash the cells three times with warm PBS.

-

For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Stain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.

-

Wash twice with PBS and mount the coverslip onto a microscope slide with mounting medium.

-

-

Imaging:

-

Acquire images using a confocal laser scanning microscope.

-

Use standard filter sets for DAPI (Ex ~405 nm, Em ~450 nm) and FITC/FAM (Ex ~488 nm, Em ~520 nm).

-

Acquire z-stack images to analyze the three-dimensional distribution of the peptide within the cells and assess co-localization with specific organelles.

-

5.3. Protocol for Cys(Npys) Conjugation to a Thiol-Containing Cargo

This protocol describes the general procedure for conjugating the peptide to a cargo molecule (e.g., a protein or another peptide) containing a free cysteine residue.

-

Reagent Preparation:

-

Dissolve the Cys(Npys)-TAT(47-57), FAM-labeled peptide in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Dissolve the thiol-containing cargo molecule in the same buffer. If the cargo has existing disulfide bonds that need to be reduced, pre-treat it with a reducing agent like TCEP, followed by removal of the reducing agent via a desalting column.

-

-

Conjugation Reaction:

-

Combine the Cys(Npys)-TAT peptide and the thiol-containing cargo at a desired molar ratio (e.g., 1.5:1 excess of the peptide).

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. The reaction involves a disulfide exchange, where the thiol from the cargo attacks the Npys-activated thiol on the TAT peptide, releasing the 3-nitro-2-thiopyridone byproduct.

-

-

Monitoring and Purification:

-

The progress of the reaction can be monitored by observing the release of the yellow 3-nitro-2-thiopyridone, which has a characteristic absorbance at 343 nm.

-

Once the reaction is complete, purify the resulting conjugate from unreacted peptide and cargo using methods such as size exclusion chromatography (SEC) or reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and SDS-PAGE.

-

Conclusion

Cys(Npys)-TAT(47-57), FAM-labeled is a versatile and powerful tool for cellular delivery and imaging. Its mechanism of action is multifaceted, primarily relying on an initial electrostatic interaction with the cell membrane followed by internalization through energy-dependent endocytic pathways, with macropinocytosis being a major contributor. The Cys(Npys) group provides a reliable method for conjugating a variety of cargo molecules, while the FAM label enables straightforward quantification and visualization of its cellular fate. A thorough understanding of these mechanisms and the availability of robust experimental protocols are essential for harnessing the full potential of this peptide in research and the development of novel intracellular therapeutics.

References

The Role of Cys(Npys) in TAT Peptide Conjugation: An In-depth Technical Guide

Introduction

The delivery of therapeutic molecules, such as proteins, peptides, and nucleic acids, into living cells is a critical challenge in drug development. The cell membrane acts as a formidable barrier, limiting the entry of many potentially potent therapeutic agents. Cell-penetrating peptides (CPPs), and notably the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus, have emerged as powerful tools to overcome this barrier.[1] The TAT peptide, with its characteristic arginine-rich sequence (GRKKRRQRRRPQ), can traverse cellular membranes and deliver a variety of molecular cargoes into the cytoplasm and nucleus.[1] This guide provides a detailed technical overview of a key chemical strategy used to attach TAT peptides to cargo molecules: the use of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, denoted as Cys(Npys). This method offers a specific and efficient way to form a stable, yet reversible, disulfide bond between the TAT peptide and a thiol-containing cargo molecule.

The Chemistry of Cys(Npys) Conjugation

The conjugation of a TAT peptide containing a Cys(Npys) residue to a cargo molecule with a free sulfhydryl group (e.g., a cysteine residue on a protein) proceeds via a thiol-disulfide exchange reaction.[2][3] The Npys group serves as an excellent leaving group, facilitating the formation of a new disulfide bond between the TAT peptide and the cargo.[3]

The key features of the Cys(Npys) group are:

-

Thiol Protection: The Npys group protects the cysteine's thiol group during peptide synthesis, preventing unwanted side reactions.[4] It is stable to the acidic conditions often used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA).[5]

-

Thiol Activation: The Npys group activates the sulfur atom of the cysteine, making it highly susceptible to nucleophilic attack by another thiol group.[4] This activation allows the conjugation reaction to proceed under mild conditions, which is crucial for preserving the structure and function of sensitive cargo molecules like proteins.[5]

The reaction releases 3-nitro-2-thiopyridone, which has a characteristic absorbance that can be used to monitor the progress of the conjugation reaction.

Quantitative Data

The efficiency of TAT peptide-mediated delivery can be quantified by measuring the cellular uptake of the conjugated cargo. Below are tables summarizing quantitative data from various studies.

Table 1: Cellular Uptake Efficiency of TAT-Conjugated Cargo

| TAT-Cargo Conjugate | Cell Line | Uptake Efficiency (Fold Increase vs. Unconjugated Cargo) | Reference |

| TAT-Avidin (68 kDa) | HeLa | ~8-fold | [6] |

| TAT-Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated | [6] |

| TAT-5-FAM | MCF-7 | ~20-fold | [1] |

| C16-TAT-5-FAM | MCF-7 | ~160-fold | [1] |

| TAT-GFP | HT-29 | 2.4-fold | [2] |

Table 2: Factors Influencing TAT Conjugate Uptake

| Factor | Observation | Reference |

| Hydrophobic Modification (e.g., palmitic acid) | Greatly improved cellular uptake. | [1] |

| Cargo Size | Larger cargo may still be internalized, but the mechanism can be affected. | [7] |

| Cell Type | Uptake efficiency can vary between different cell lines. | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis, conjugation, and analysis of TAT-Cys(Npys) peptides and their conjugates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TAT-Cys(Npys)

This protocol outlines the manual synthesis of a TAT peptide with a C-terminal Cys(Npys) residue using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Boc-Cys(Npys)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10-20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling mixture to the resin and shake for 1-2 hours.

-

Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the TAT sequence.

-

Coupling of Boc-Cys(Npys)-OH: For the final coupling step, use Boc-Cys(Npys)-OH.

-

Final Washing: After the final coupling, wash the resin extensively with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.

Protocol 2: Conjugation of TAT-Cys(Npys) to a Thiol-Containing Protein

Materials:

-

Lyophilized TAT-Cys(Npys) peptide

-

Thiol-containing protein (e.g., a protein with an accessible cysteine residue)

-

Conjugation Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5

-

Reducing agent (optional, for reducing protein disulfide bonds): e.g., TCEP

-

Quenching reagent: e.g., L-cysteine

Procedure:

-

Protein Preparation (Optional): If the protein's cysteine residues are oxidized (forming disulfide bonds), dissolve the protein in the conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. Remove excess TCEP by dialysis or size-exclusion chromatography.

-

Dissolve Reactants: Dissolve the lyophilized TAT-Cys(Npys) peptide in the conjugation buffer. Dissolve the thiol-containing protein in the same buffer.

-

Conjugation Reaction:

-

Add the TAT-Cys(Npys) solution to the protein solution at a molar ratio of 10-20 moles of peptide per mole of protein.

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching (Optional): To stop the reaction, add a small excess of a low-molecular-weight thiol, such as L-cysteine.

-

Purification: Purify the TAT-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis.

Protocol 3: Analysis and Characterization

A. HPLC Purification and Analysis:

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the peptide conjugate from impurities based on hydrophobicity.[8][9]

-

Typical Setup:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 210-220 nm.

-

-

Procedure:

-

Dissolve the crude peptide or purified conjugate in a suitable solvent (e.g., water/acetonitrile mixture).

-

Inject the sample onto the HPLC column.

-

Run the gradient and collect fractions corresponding to the major peaks.

-

Analyze the collected fractions by mass spectrometry to identify the desired product.

-

Pool the pure fractions and lyophilize.

-

B. Mass Spectrometry (MS) Characterization:

-

Principle: Mass spectrometry is used to confirm the identity and purity of the TAT-Cys(Npys) peptide and the final conjugate by measuring their molecular weights.[10]

-

Techniques:

-

Electrospray Ionization (ESI-MS): Suitable for analyzing peptides and proteins.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Another common technique for peptide and protein analysis.

-

-

Procedure:

-

Prepare the sample according to the instrument's requirements (e.g., dissolve in a suitable solvent for ESI-MS or mix with a matrix for MALDI-TOF-MS).

-

Acquire the mass spectrum.

-

Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity of the product. For conjugates, an increase in mass corresponding to the attached TAT peptide should be observed.

-

Signaling Pathways and Cellular Fate

The ultimate biological effect of a TAT-conjugated cargo depends on the nature of the cargo itself. The TAT peptide's primary role is to deliver the cargo into the cell. Once inside, the cargo can interact with its intracellular targets.

As an example, consider the delivery of active protein kinase B (AKT1) using a TAT peptide.[11] TAT-mediated delivery of phosphorylated, active AKT1 (TAT-pAKT1) into cells can stimulate the AKT1 signaling pathway.[11] This leads to the phosphorylation of downstream targets such as Glycogen Synthase Kinase 3α (GSK-3α) and ribosomal protein S6, influencing cellular processes like cell growth and protein synthesis.[11]

The mechanism of cellular uptake of TAT conjugates is a subject of ongoing research, with evidence supporting multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis.[12] The specific pathway can depend on the cargo, its size, and the cell type.

Experimental Workflow

The overall process of creating and testing a TAT-conjugated molecule can be summarized in the following workflow:

The use of Cys(Npys) in TAT peptide conjugation represents a robust and versatile strategy for intracellular drug delivery. This method combines the specific reactivity of thiol-disulfide exchange with the powerful cell-penetrating properties of the TAT peptide. The mild reaction conditions and the stability of the resulting conjugate make this an attractive approach for a wide range of cargo molecules. By understanding the underlying chemistry and following systematic experimental protocols for synthesis, purification, and characterization, researchers can effectively harness this technology to develop novel therapeutics and research tools.

References

- 1. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Intra-Uterine Delivery of TAT-Fused Cre Recombinase and CRISPR/Cas9 Editing System in Mice Unveil Histopathology of Pten/p53-Deficient Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 11. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

A Technical Guide to FAM-Labeled Cell-Penetrating Peptides: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as a powerful tool for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of cargo molecules, including small molecules, proteins, and nucleic acids.[1][2][3][4] Their ability to translocate across the plasma membrane with high efficiency and low cytotoxicity makes them invaluable vectors in research and therapeutic development.[2][5] The conjugation of a fluorescent label, such as 5-carboxyfluorescein (B1664652) (FAM), to CPPs allows for the direct visualization and quantification of their cellular uptake and intracellular trafficking.[6][7] This technical guide provides an in-depth overview of the core properties of FAM-labeled CPPs, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the key cellular uptake pathways.

Core Properties of FAM-Labeled Cell-Penetrating Peptides

The properties of FAM-labeled CPPs are a crucial determinant of their efficacy as delivery vectors. These properties are influenced by the amino acid sequence of the peptide, the nature of the cargo, and the characteristics of the target cells.

Cellular Uptake Mechanisms

The internalization of FAM-labeled CPPs into cells is a complex process that can occur through two primary mechanisms: direct translocation and endocytosis.[8][9][10]

-

Direct Translocation: This energy-independent process involves the direct movement of the CPP across the lipid bilayer of the plasma membrane.[8][9] Proposed models for direct translocation include the "inverted micelle model," the "toroidal pore model," and the "carpet-like model."[11]

-

Endocytosis: This is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle.[5][12][13] Several endocytic pathways are implicated in CPP uptake, including:

-

Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).[8][13][14]

-

Clathrin-Mediated Endocytosis (CME): A receptor-mediated pathway characterized by the formation of clathrin-coated pits.[8][11][15]

-

Caveolae-Dependent Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[10][11][16]

-

The specific uptake mechanism employed by a FAM-labeled CPP can depend on its concentration, the cell type, and the attached cargo.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative FAM-labeled CPPs, providing a comparative overview of their performance.

Table 1: Cellular Uptake Efficiency of FAM-Labeled CPPs

| Peptide Sequence | Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of positive cells) | Reference |

| FAM-Oct4-PTD | HeLa | 5 | 1 | ~95% | [17] |

| FAM-Penetratin | HeLa | 5 | 1 | ~90% | [17] |

| FAM-TAT | MDA-MB-231 | 5 | 2 | >90% | [14] |

| FAM-(WR)4 | Raji | 5 | 24 | ~80% | [18] |

| FAM-R9 | K562 | 10 | 1 | >98% | [19] |

Table 2: Cytotoxicity of FAM-Labeled CPPs (MTT Assay)

| Peptide Sequence | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| [WR]4 | Raji | 5 | 24 | ~40% | [18] |

| W4K4 | Raji | 50 | 72 | >95% | [18] |

| R6 | Raji | 50 | 72 | >95% | [18] |

| Non-labeled 4i | U2OS | 50 | 72 | >50% | [14] |

| PEP-1 | Human Conjunctival | Not specified | Not specified | Safe and well-tolerated | [11] |

Table 3: Serum Stability of Labeled Peptides

| Peptide Sequence | Matrix | Half-life (t1/2) in hours | Reference |

| Tam-labeled Peptide 1 | Human Blood Plasma | 43.5 | [6] |

| Tam-labeled Peptide 2 | Human Blood Plasma | 3.2 | [6] |

| Tam-labeled Peptide 3 | Human Blood Plasma | 50.5 | [6] |

| Tam-labeled Peptide 2 | HEK-293 Supernatant | 23.3 | [6][20] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of FAM-labeled CPPs.

Synthesis of FAM-Labeled CPPs via Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide with a FAM label at the N-terminus using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

TIPS (Triisopropylsilane)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

FAM Labeling:

-

After the final amino acid coupling and Fmoc deprotection, dissolve 5(6)-carboxyfluorescein (2 equivalents) and HBTU (2 equivalents) in DMF.

-

Add DIPEA (4 equivalents) and add the solution to the resin.

-

Shake for 4 hours or overnight at room temperature, protected from light.

-

Wash the resin with DMF and DCM.[21]

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.[21]

-

Filter the resin and collect the cleavage solution.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

-

Purification and Analysis:

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.[5]

-

Quantification of Cellular Uptake by Flow Cytometry

Objective: To quantitatively measure the internalization of a FAM-labeled CPP into a cell line.

Materials:

-

FAM-labeled CPP

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows for ~80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Peptide Incubation:

-

Prepare different concentrations of the FAM-labeled CPP in serum-free medium.

-

Wash the cells once with PBS.

-

Add the CPP solutions to the cells and incubate for 1-4 hours at 37°C. Include a negative control of untreated cells.[5]

-

-

Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.[5]

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Cell Resuspension: Resuspend the cells in PBS.

-

Flow Cytometry Analysis:

Visualization of Cellular Uptake by Confocal Microscopy

Objective: To visualize the intracellular localization of a FAM-labeled CPP.

Materials:

-

FAM-labeled CPP

-

Cell line of interest

-

Glass-bottom culture dishes

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation (optional)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

-

Peptide Incubation: Treat the cells with the FAM-labeled CPP as described in the flow cytometry protocol.

-

Nuclear Staining (Live-cell imaging): For live-cell imaging, add a nuclear stain like Hoechst 33342 to the cells during the last 15-30 minutes of incubation.

-

Washing: Gently wash the cells twice with PBS.

-

Imaging (Live-cell): Add fresh culture medium to the dish and immediately visualize the cells using a confocal microscope.

-

Fixation (Fixed-cell imaging - Optional):

-

After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslip with a mounting medium containing a nuclear stain like DAPI.

-

-

Confocal Microscopy: Acquire images using appropriate laser lines and emission filters for FAM and the nuclear stain. Z-stack images can be acquired to visualize the three-dimensional distribution of the peptide within the cells.[22][23]

Cytotoxicity Assessment by MTT Assay

Objective: To evaluate the effect of a FAM-labeled CPP on cell viability.

Materials:

-

FAM-labeled CPP

-

Cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of the CPP for 24-72 hours. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.[5][18]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.[24][25]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Serum Stability Assay

Objective: To assess the stability of a FAM-labeled CPP in the presence of serum.

Materials:

-

FAM-labeled CPP

-

Human or animal serum

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system

Procedure:

-

Incubation:

-

Prepare a solution of the FAM-labeled CPP in serum at a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.[3]

-

-

Protein Precipitation:

-

To the aliquot, add an equal volume of a precipitating solution (e.g., 1% TFA in ACN).

-

Vortex and incubate on ice for 20 minutes to precipitate the serum proteins.[3]

-

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

RP-HPLC Analysis:

-

Carefully collect the supernatant.

-

Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

-

-

Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life of the peptide in serum.[6][26]

Visualization of Cellular Uptake Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. DSpace [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. researchgate.net [researchgate.net]

TAT (47-57) Peptide: A Technical Guide to a Potent Cell-Penetrating Peptide for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a highly cationic region, TAT (47-57), that has been extensively characterized as a potent cell-penetrating peptide (CPP). This short peptide, with the amino acid sequence YGRKKRRQRRR, possesses the remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules, including proteins, nucleic acids, and nanoparticles.[1][2][3] This technical guide provides an in-depth overview of the TAT (47-57) peptide, encompassing its sequence, physicochemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this powerful tool for intracellular delivery.

Introduction to TAT (47-57) Peptide

The TAT (47-57) peptide is derived from the protein transduction domain (PTD) of the HIV-1 TAT protein.[2] Its discovery as a CPP has revolutionized the field of drug delivery by providing a non-invasive method to transport macromolecules across the plasma membrane, a significant barrier to many potential therapeutics.[4][5] The peptide is characterized by a high density of positively charged amino acids, primarily arginine and lysine, which is crucial for its interaction with the negatively charged cell surface and subsequent internalization.[6]

Physicochemical Properties

The TAT (47-57) peptide is a relatively small, 11-amino acid peptide with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-YGRKKRRQRRR-OH | [2][3] |

| Molecular Weight (average) | 1559.86 g/mol | [2][3] |

| Chemical Formula | C64H118N32O14 | [3][7] |

| Theoretical pI | 12.71 | [3] |

| Grand Average of Hydropathicity (GRAVY) | -3.64 | [3] |

| Purity (typical) | >90% to >95% (via HPLC) | [2][3] |

| Counterion | Trifluoroacetic acid (TFA) | [2][3] |

| Appearance | Lyophilized white powder | [3][7] |

| Solubility | Soluble in deionized water | [7] |

Note: The presence of TFA as a counterion from HPLC purification can affect the net weight and solubility of the peptide.[3]

Mechanism of Cellular Uptake

The precise mechanism of TAT (47-57) cellular entry is still a subject of active research, with evidence supporting multiple pathways. The initial step involves electrostatic interactions between the positively charged peptide and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[4] Following this initial binding, the peptide can enter the cell via several mechanisms, including direct translocation across the plasma membrane and various forms of endocytosis.

Caption: Proposed mechanisms of TAT (47-57) mediated cellular uptake.

Studies have shown that TAT-mediated transduction can occur at low temperatures and in the presence of metabolic inhibitors, suggesting an energy-independent direct translocation mechanism.[8] However, other research indicates that at physiological temperatures, macropinocytosis, a form of endocytosis, is a major route of entry.[5][9] The cargo is then released from the endosome into the cytoplasm, a critical step for the bioactivity of the delivered molecule.

Quantitative Data on Transduction Efficiency

The efficiency of TAT (47-57)-mediated delivery can vary depending on the cell type, cargo, and experimental conditions. Below is a summary of reported transduction efficiencies in various cell lines.

| Cell Line | Cargo | Transduction Efficiency | Reference |

| HeLa | Fluorescein-labeled TAT | Cytoplasmic and nuclear localization | [10] |

| Jurkat T cells | FITC-labeled TAT | High transduction potential | [11] |

| CHO Cells | 125I-labeled TAT | Preferentially transduced to cytosol | [12] |

| MDCK, Calu-3, TR146 | CF-labeled TAT | Cellular uptake observed | [13] |

| Brain Endothelial Cells | FITC-labeled TAT | Temperature-dependent permeation | [14] |

It is important to note that quantitative comparisons between studies can be challenging due to variations in experimental protocols.

Experimental Protocols

Peptide Synthesis and Purification

TAT (47-57) peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluoren-9-ylmethoxycarbonyl) chemistry.[4][15]

-

Resin Preparation: Start with a suitable resin, such as Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the reverse order of the peptide sequence (Arg to Tyr). Activation of the carboxylic acid group of the incoming amino acid is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable, dry powder.

Caption: General workflow for solid-phase peptide synthesis of TAT (47-57).

In Vitro Transduction Assay using Fluorescence Microscopy

This protocol describes a qualitative method to visualize the cellular uptake of a fluorescently labeled TAT (47-57) peptide.

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips and culture overnight to allow for adherence.

-

Peptide Preparation: Prepare a stock solution of fluorescently labeled TAT (47-57) (e.g., FITC-TAT) in sterile water or PBS. Determine the concentration using spectrophotometry.

-

Cell Treatment: Dilute the fluorescent peptide to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium. Remove the old medium from the cells and add the peptide-containing medium.

-

Incubation: Incubate the cells with the peptide for a specific duration (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

-

Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove any peptide that is not internalized.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

-

Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst for 10 minutes. Wash with PBS.

-

Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a quantitative measurement of the percentage of cells that have taken up the fluorescently labeled peptide and the mean fluorescence intensity.

-

Cell Culture: Grow cells in suspension (e.g., Jurkat) or as adherent cells in multi-well plates.

-

Cell Treatment: Treat the cells with varying concentrations of fluorescently labeled TAT (47-57) in serum-free medium for a defined period. Include an untreated control group.

-

Harvesting: For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS containing 1% BSA to remove extracellular peptide.

-

Trypan Blue Quenching (Optional): To quench the fluorescence of membrane-bound peptide, resuspend the cells in a trypan blue solution for a few minutes before the final wash.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).

-

Data Analysis: Gate on the live cell population and determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.

Applications in Drug Development

The ability of TAT (47-57) to deliver a diverse range of cargo molecules into cells makes it a valuable tool in drug development.

-

Protein and Peptide Delivery: TAT (47-57) can be fused to therapeutic proteins or peptides to facilitate their intracellular delivery for applications in cancer therapy, enzyme replacement therapy, and modulation of intracellular signaling pathways.[3]

-

Nucleic Acid Delivery: The peptide can be complexed with siRNA, miRNA, or plasmid DNA to mediate their entry into cells for gene silencing or gene therapy applications.[16]

-

Nanoparticle Delivery: TAT (47-57) can be conjugated to the surface of nanoparticles, such as liposomes or gold nanoparticles, to enhance their cellular uptake and targeted drug delivery.[1][8]

-

Imaging Probes: By attaching imaging agents like fluorescent dyes or quantum dots to TAT (47-57), researchers can develop probes for intracellular imaging and diagnostics.

Conclusion

The TAT (47-57) peptide is a highly efficient and versatile cell-penetrating peptide that has become an indispensable tool for researchers in life sciences and drug development. Its ability to overcome the plasma membrane barrier and deliver a wide variety of cargo into cells opens up new avenues for therapeutic interventions and a deeper understanding of cellular processes. The detailed information and protocols provided in this technical guide are intended to facilitate the successful application of this powerful peptide in a broad range of research and development endeavors.

References

- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 2. jpt.com [jpt.com]

- 3. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 6. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Tat Peptide ≥97% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. pnas.org [pnas.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. pre.weill.cornell.edu [pre.weill.cornell.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Quantitative comparison of membrane transduction and endocytosis of oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. journals.plos.org [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Vitro Efficient Transfection by CM18-Tat11 Hybrid Peptide: A New Tool for Gene-Delivery Applications | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Intracellular Localization of FAM-Labeled TAT

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative analysis related to the intracellular localization of FAM-labeled TAT (trans-activator of transcription) peptides. The HIV-1 TAT peptide is a canonical cell-penetrating peptide (CPP) widely utilized as a vector for intracellular drug delivery. Understanding its trafficking is paramount for the rational design of targeted therapeutics.

Mechanisms of Cellular Uptake and Intracellular Trafficking

The cellular entry of TAT peptides is a complex process that is not attributed to a single mechanism. The prevailing pathways are direct translocation across the plasma membrane and endocytosis.[1] The dominance of a particular pathway is influenced by several factors, including the peptide's concentration, the nature of the conjugated cargo, and the cell type.[2]

Direct Translocation: This energy-independent process involves the direct movement of the TAT peptide across the lipid bilayer. Models proposed for this mechanism include the formation of transient pores or inverted micelles.[3][4] It is thought to be more prevalent at higher concentrations of the peptide.

Endocytosis: This is an energy-dependent process and is now considered a major route for the internalization of TAT and its conjugates, especially at lower, more physiologically relevant concentrations.[5][6] Multiple endocytic pathways are implicated:

-

Macropinocytosis: A primary route for TAT peptide uptake, this process involves the formation of large, irregular vesicles (macropinosomes) from actin-driven membrane ruffling.[2][7] This pathway is often initiated by the interaction of the cationic TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of small vesicles coated with the protein clathrin and has been reported as a mechanism for TAT peptide uptake.[2][6]

-

Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae and is another route for the internalization of TAT-fusion proteins.[6]

Once internalized, the FAM-labeled TAT peptide is often observed in punctate structures within the cytoplasm, which correspond to endosomes.[8] For the peptide or its cargo to reach the cytosol and ultimately the nucleus, it must escape these endosomal vesicles. The exact mechanisms of endosomal escape are still under investigation but are a critical step for bioavailability. Following escape, the peptide can translocate to the nucleus, a process guided by its native nuclear localization signal (NLS).

Data Presentation: Quantitative Analysis of FAM-TAT Uptake

Quantitative data is essential for comparing the efficiency of TAT-mediated delivery under various conditions. Flow cytometry is a high-throughput method used to measure the mean fluorescence intensity (MFI) of a cell population, which correlates with the amount of internalized FAM-labeled peptide.

| Cell Line | Peptide/Conjugate | Concentration (µM) | Incubation Time | Mean Fluorescence Intensity (MFI) / Uptake Efficiency | Reference |

| MCF-7 | 5-FAM | 5 | 2 h | ~15 (arbitrary units) | [9] |

| MCF-7 | NTF (FAM-labeled TAT) | 5 | 2 h | ~100 (arbitrary units) | [9] |

| MCF-7 | C16NTF (Palmitoylated NTF) | 5 | 2 h | ~600 (arbitrary units) | [9] |

| MCF-7 | FITC-labeled Shuttle Peptide | 50 | 4 h | ~350 (arbitrary units) | [10] |

| HeLa | De novo designed peptide | Not Specified | Not Specified | Higher uptake than TAT (48-60) | [11] |

| HEK-293 | De novo designed peptide | Not Specified | Not Specified | Higher uptake than TAT (48-60) | [11] |

Note: The values for Mean Fluorescence Intensity are relative and should be used for comparison within the same study. Different experimental setups, fluorophores (FAM vs. FITC), and peptide sequences will result in different absolute values.

Experimental Protocols

Accurate assessment of intracellular localization requires meticulous experimental design and execution. The following are representative protocols for labeling, imaging, and quantifying the uptake of FAM-TAT.

N-Terminal FAM Labeling of TAT Peptide

This protocol describes the labeling of a peptide's N-terminal primary amine with a 5-Carboxyfluorescein (5-FAM) N-hydroxysuccinimide (NHS) ester.[12]

Materials:

-

TAT peptide with a free N-terminus

-

5-FAM, SE (5-Carboxyfluorescein, succinimidyl ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Peptide Dissolution: Dissolve the TAT peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).[13]

-

Dye Preparation: Immediately before use, dissolve the 5-FAM SE in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[12]

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved 5-FAM SE to the peptide solution. Keep the reaction volume small to maintain high reactant concentrations.[12]

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[12]

-

Purification: Purify the FAM-labeled TAT peptide from unreacted dye and salts using a size-exclusion chromatography column. The labeled peptide can be further purified using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm successful labeling and purity via mass spectrometry (to observe the mass shift) and UV-Vis spectrophotometry.

-

Storage: Lyophilize the purified, labeled peptide for long-term storage.

Live-Cell Imaging with Confocal Microscopy

This protocol outlines the steps for visualizing the intracellular localization of FAM-TAT in living cells.[12]

Materials:

-

Cells seeded on glass-bottom dishes or chamber slides

-

FAM-labeled TAT peptide stock solution

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

-

Peptide Preparation: Thaw the FAM-labeled TAT stock solution and dilute it to the desired final concentration (e.g., 5 µM) in pre-warmed live-cell imaging medium.

-

Cell Treatment: Gently remove the culture medium from the cells and replace it with the medium containing the FAM-TAT peptide.

-

Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) in the environmental chamber.

-

Imaging:

-

Transfer the dish to the confocal microscope stage.

-

Use a low laser power to locate the cells.

-

Set the appropriate laser line (e.g., 488 nm for FAM) and emission filter (e.g., 500-550 nm).

-

Optimize acquisition settings (laser power, gain, pinhole size) to achieve a good signal-to-noise ratio while minimizing phototoxicity.

-

Capture images, including Z-stacks, to analyze the three-dimensional distribution of the peptide. Optionally, co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, LysoTracker for lysosomes) to determine co-localization.

-

Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method for quantifying the cellular uptake of FAM-TAT.[10][11]

Materials:

-

Cells in suspension or harvested from a culture plate

-

FAM-labeled TAT peptide

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then neutralize the trypsin with culture medium.

-

Peptide Incubation: Add the FAM-labeled TAT peptide at the desired concentration to the cell suspension. Include an unlabeled cell sample as a negative control. Incubate for the specified time (e.g., 1 hour) at 37°C.

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between washes.

-

Trypsin Treatment (Optional but Recommended): To remove non-internalized, membrane-bound peptide, treat the cells with trypsin for 5 minutes. This step is crucial for distinguishing true internalization from surface binding.[14]

-

Resuspension: Resuspend the final cell pellet in 200-500 µL of flow cytometry buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser (e.g., blue laser, 488 nm) and detector (e.g., FITC channel) to measure the fluorescence of at least 10,000 cells per sample.

-

Data Analysis: Gate the live cell population based on forward and side scatter. Analyze the histogram of fluorescence intensity for the gated population to determine the percentage of positive cells and the mean fluorescence intensity.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Caption: Cellular uptake pathways of FAM-labeled TAT peptide.

Caption: Signaling pathway for TAT-mediated macropinocytosis.

Caption: Experimental workflow for analyzing FAM-TAT localization.

References

- 1. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FITC/FAM Labeling-Nanjing TGpeptide Co., Ltd [tgpeptides.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Cys(Npys)-TAT(47-57) FAM: A Technical Guide to Intracellular Cargo Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles of cargo delivery utilizing the Cys(Npys)-TAT(47-57) FAM peptide. This cell-penetrating peptide (CPP) construct is a powerful tool for transporting a wide array of cargo molecules into the intracellular environment. The guide details the mechanism of action, experimental protocols, and quantitative data to provide a comprehensive resource for researchers in the field of drug delivery and cellular biology.

Core Principle: A Tripartite System for Targeted Intracellular Delivery

The Cys(Npys)-TAT(47-57) FAM peptide is a chemically synthesized construct engineered for efficient intracellular cargo delivery and tracking. Its functionality is derived from three key components:

-

TAT(47-57) Peptide: This sequence (YGRKKRRQRRR) is derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). It is rich in arginine and lysine (B10760008) residues, imparting a strong positive charge that facilitates interaction with the negatively charged cell membrane and subsequent internalization.

-

Cys(Npys): The N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This group serves as a reactive handle for the facile conjugation of thiol-containing cargo molecules via a disulfide bond. This disulfide linkage is designed to be stable in the extracellular environment but cleavable within the reducing intracellular milieu.

-

FAM (Carboxyfluorescein): This widely used green fluorophore is attached to the peptide, typically at the C-terminus. It allows for the direct visualization and quantification of the peptide and its conjugated cargo during cellular uptake and trafficking studies using techniques like fluorescence microscopy and flow cytometry.

The overarching principle involves a three-step process:

-

Cargo Conjugation: A thiol-containing cargo molecule is attached to the Cys(Npys) moiety of the peptide through a thiol-disulfide exchange reaction, forming a stable disulfide bond.

-

Cellular Uptake: The resulting peptide-cargo conjugate is introduced to cells, where the TAT(47-57) sequence mediates its internalization.

-

Intracellular Cargo Release: Once inside the cell, the disulfide bond linking the cargo to the peptide is reduced by intracellular molecules like glutathione (B108866), releasing the free and active cargo into the cytoplasm.

Mechanism of Action: From Extracellular Space to Cytosolic Release

The delivery process is a cascade of events, starting with the initial interaction with the cell surface and culminating in the release of the cargo within the cell.

Cargo Conjugation via Thiol-Disulfide Exchange

The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue is an activated thiol that readily reacts with a free thiol group on a cargo molecule. This reaction is a nucleophilic attack by the cargo's thiolate anion on the sulfur atom of the Npys group, leading to the formation of a mixed disulfide bond and the release of 3-nitro-2-pyridinethiol.

Cellular Internalization Pathways

The cellular uptake of TAT-conjugated cargo is a complex process that can occur through multiple pathways. The initial step involves the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this initial binding, internalization is primarily mediated by endocytic pathways.[1]

-

Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered a major pathway for the uptake of TAT and its conjugates.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles that encapsulate the extracellular material.[2][3]

-

Caveolae-Mediated Endocytosis: While some studies have suggested the involvement of caveolae, small flask-shaped invaginations of the plasma membrane, this pathway is generally considered less prominent for TAT peptide uptake compared to macropinocytosis and clathrin-mediated endocytosis.[1]

The choice of uptake pathway can be influenced by the nature and size of the conjugated cargo, as well as the cell type.[4]

Intracellular Trafficking and Cargo Release

Following endocytosis, the peptide-cargo conjugate is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosomal compartment and be released from the peptide carrier. Endosomal escape is a critical and often rate-limiting step in the delivery process.

Once in the cytoplasm, the disulfide bond linking the cargo to the TAT peptide is exposed to the reducing environment of the cell. The high intracellular concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, releasing the cargo in its active form.[5]

Quantitative Data

The efficiency of TAT-mediated cargo delivery can be influenced by various factors, including the cargo itself, the cell type, and the incubation conditions. The following tables summarize representative quantitative data from studies on TAT-mediated delivery of protein cargo.

Table 1: Comparative Cellular Uptake of TAT-Conjugated Protein

| Cell-Penetrating Peptide | Cargo Protein | Cell Line | Uptake Efficiency (relative to control) | Reference |

| Tat | Avidin (68 kDa) | HeLa | ~8-fold increase | [6] |

| Penetratin | Avidin (68 kDa) | HeLa | ~4-fold increase | [6] |

| Transportan | Avidin (68 kDa) | HeLa | ~10-fold increase | [6] |

Note: This table provides a comparison of TAT with other common CPPs for the delivery of a model protein. The actual uptake efficiency for a specific cargo will vary.

Table 2: Quantification of Internalized TAT-Fusion Protein

| Method | Cell Line | TAT-Fusion Protein | Quantification Result | Reference |

| Flow Cytometry | Jurkat | TAT-Cre Recombinase | >95% positive cells after 1h | [6] |